N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide
Description
N-(2-(2,3-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a thiophene and pyrazole ring. The structure is substituted at the 2-position of the pyrazole with a 2,3-dimethylphenyl group and at the 3-position with a 3,5-dimethylbenzamide moiety. The 3,5-dimethylbenzamide substituent enhances lipophilicity, which may influence bioavailability and target binding .
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-13-8-14(2)10-17(9-13)22(26)23-21-18-11-27-12-19(18)24-25(21)20-7-5-6-15(3)16(20)4/h5-10H,11-12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTONMXLUMYMQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC(=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 393.51 g/mol. It features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The structural representation is crucial for understanding its interaction with biological targets.
Structural Formula
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. In particular, compounds similar to this compound have shown significant activity against various cancer cell lines.
Case Study: Screening for Anticancer Activity
A notable study conducted by Walid Fayad et al. (2019) involved screening a library of compounds on multicellular spheroids to identify novel anticancer agents. The results indicated that certain derivatives exhibited cytotoxic effects on cancer cells while sparing normal cells, suggesting a selective action mechanism that could be attributed to their unique structural features .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and division.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancerous cells through mitochondrial pathways.
- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory responses, which is critical in cancer progression.
Pharmacological Profile
The pharmacological profile of this compound includes:
| Activity | Description |
|---|---|
| Anticancer | Inhibits proliferation and induces apoptosis |
| Anti-inflammatory | Modulates inflammatory pathways |
| Enzyme Inhibition | Potential inhibition of specific kinases or enzymes |
Comparative Analysis with Related Compounds
To better understand the activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound | Molecular Weight | Biological Activity |
|---|---|---|
| N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-benzamide | 393.51 | Anticancer activity |
| N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-benzamide | 395.55 | Moderate anticancer activity |
| N-(2-(4-chlorophenyl)-thieno[3,4-c]pyrazol-5-yl)-benzamide | 392.50 | Stronger anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide can be contextualized by comparing it to analogs with variations in the pyrazole substituents or amide groups. Below is a detailed analysis:
Structural Analogs and Key Differences
N-[2-(2,3-Dimethylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Furan-2-Carboxamide (ECHEMI: 958984-08-2) Substituent: Furan-2-carboxamide (heterocyclic oxygen-containing group). However, reduced lipophilicity may limit membrane permeability . Application: Often explored in medicinal chemistry for its balanced electronic properties.
N-[2-(3,5-Dimethylphenyl)-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]-3-Methoxy-Benzamide Substituent: 3-Methoxybenzamide (electron-donating methoxy group). Impact: The methoxy group increases electron density on the benzene ring, enhancing resonance stabilization. This may improve metabolic stability but reduce lipophilicity compared to methyl groups . Application: Methoxy-substituted analogs are common in agrochemicals and pharmaceuticals due to their tunable electronic effects.
2-Chloro-N-(2,3-Dimethylphenyl)-N-(1-Methylethyl)Acetamide (Pesticide Index)
- Substituent : Chloroacetamide with isopropyl and 2,3-dimethylphenyl groups.
- Impact : The chloroacetamide backbone is associated with herbicidal activity. While structurally distinct from the target compound, the shared 2,3-dimethylphenyl group highlights the importance of steric bulk in target interactions .
Comparative Data Table
Research Findings and Trends
- Electronic Effects : Methoxy groups (e.g., in ) enhance resonance stabilization, whereas methyl groups prioritize steric and hydrophobic interactions.
- Biological Relevance: The 2,3-dimethylphenyl group, common in herbicides , may contribute to target selectivity in the thieno-pyrazole series.
Notes
Synthetic Routes : Amide coupling reactions are likely employed to attach substituents to the pyrazole core, as seen in analogs .
Limitations : Detailed pharmacokinetic or mechanistic data for the target compound are absent in the cited sources; inferences are based on structural comparisons.
Q & A
(Basic) What are the recommended synthetic routes for this compound, and what starting materials are typically involved?
Answer: The synthesis of thieno[3,4-c]pyrazole derivatives like this compound generally involves multi-step organic reactions. A common approach includes:
- Step 1: Cyclocondensation of substituted thiophene precursors with hydrazine derivatives to form the pyrazole ring.
- Step 2: Functionalization via amidation or alkylation using reagents like 3,5-dimethylbenzoyl chloride.
Key starting materials include thieno[3,4-c]pyrazole cores and aromatic carboxylic acid derivatives. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid side products .
(Basic) Which spectroscopic and analytical methods are most effective for characterizing this compound?
Answer: Standard characterization includes:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and regiochemistry.
- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (e.g., C₂₆H₂₈N₃O₂S) and isotopic patterns.
- X-ray Crystallography: Resolves crystal packing and stereoelectronic effects in the thieno-pyrazole core .
(Advanced) How can reaction conditions (e.g., temperature, pH, solvent) be optimized to enhance synthetic yield?
Answer: Systematic optimization involves:
- Temperature: Elevated temperatures (80–120°C) accelerate cyclization but may degrade heat-sensitive intermediates.
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates.
- pH Control: Mildly acidic conditions stabilize the pyrazole ring during amidation. Design-of-experiments (DoE) methodologies are recommended to balance competing factors .
(Advanced) How should researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?
Answer: Contradictions may arise from:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or endpoint measurements (e.g., ATP vs. resazurin assays).
- Compound Purity: HPLC-UV/ELSD analysis ensures >95% purity; impurities can skew activity.
- Orthogonal Validation: Cross-validate using biochemical (e.g., enzyme inhibition) and phenotypic (e.g., apoptosis) assays .
(Advanced) What experimental designs are recommended to elucidate structure-activity relationships (SAR) for this compound?
Answer: SAR studies require:
- Analog Synthesis: Modify substituents on the 2,3-dimethylphenyl and benzamide groups.
- Biological Screening: Test analogs against a panel of targets (e.g., kinases, GPCRs).
- Computational Modeling: Pair molecular docking (e.g., AutoDock Vina) with Hammett σ values to correlate electronic effects with activity .
(Advanced) What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?
Answer:
- Co-Solvent Systems: Use PEG-400 or cyclodextrins to enhance solubility.
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles .
(Basic) What are the hypothesized molecular targets based on structural analogs?
Answer: Thieno[3,4-c]pyrazole derivatives are reported to inhibit:
- COX-2: Anti-inflammatory activity via prostaglandin suppression.
- Topoisomerase II: Anticancer effects through DNA damage.
Target identification requires siRNA knockdown or competitive binding assays .
(Advanced) How can researchers cross-validate biological activity across different assay platforms?
Answer:
- Biochemical vs. Cellular Assays: Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (e.g., MTT).
- Orthogonal Detection Methods: Use SPR for binding affinity and Western blotting for downstream protein expression .
(Basic) What are the stability profiles of this compound under varying storage conditions?
Answer:
- Solid State: Store at -20°C under argon; monitor degradation via HPLC every 6 months.
- Solution Phase: Use fresh DMSO aliquots to prevent oxidation; avoid freeze-thaw cycles .
(Advanced) Which computational methods are suitable for predicting off-target interactions or toxicity?
Answer:
- Molecular Dynamics (MD): Simulate binding to cytochrome P450 isoforms to assess metabolic stability.
- QSAR Models: Train models on PubChem datasets to predict hepatotoxicity or cardiotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
